Product packaging for cephamycin C(Cat. No.:CAS No. 38429-35-5)

cephamycin C

Cat. No.: B1668395
CAS No.: 38429-35-5
M. Wt: 446.4 g/mol
InChI Key: LXWBXEWUSAABOA-UHFFFAOYSA-N
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Description

Contextualization within Beta-Lactam Antibiotic Families in Research

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, represent a cornerstone of antimicrobial therapy. This broad class includes penicillins, cephalosporins, carbapenems, and monobactams. nih.govlabome.com Cephamycin C is distinguished from typical cephalosporins by the presence of a methoxyl group at the 7-alpha position of the cephem nucleus. oup.comscielo.broup.comdrgermophile.comtaylorandfrancis.com This structural modification confers a notable characteristic: enhanced resistance to degradation by many beta-lactamase enzymes produced by bacteria. oup.comscielo.brmedkoo.comoup.comdrgermophile.comnih.govnih.gov Beta-lactamases are a primary mechanism of bacterial resistance to beta-lactam antibiotics, cleaving the beta-lactam ring and rendering the antibiotic inactive. slu.senih.govfrontiersin.org The inherent stability of this compound against certain beta-lactamases, such as Ambler Class C (AmpC) beta-lactamases, makes it a valuable subject in the study of antibiotic resistance mechanisms and the development of new antimicrobial agents. taylorandfrancis.comfrontiersin.org

Academic Significance in Antimicrobial Discovery and Development Research

This compound holds significant academic importance in the research of antimicrobial discovery and development. Its discovery stemmed from screening efforts focused on penicillin-producing bacteria. wikipedia.org The identification of this compound, with its distinct resistance profile compared to many cephalosporins, highlighted the potential for discovering novel beta-lactam structures with improved properties from bacterial sources. asm.orgslu.seoup.com

Research into this compound has contributed to understanding the biosynthesis of beta-lactam antibiotics in actinomycetes. Studies on Streptomyces clavuligerus, a key producer of this compound, have elucidated the complex biosynthetic pathway and the genes involved. researchgate.netoup.commicrobiologyresearch.orgnih.gov For instance, the this compound biosynthetic gene cluster and pathway have been largely determined, and the CcaR positive regulator has been identified as controlling the expression of cephamycin genes. researchgate.netnih.gov Research has also investigated the enzymes involved in specific steps of the biosynthesis, such as CmcI, which is involved in the conversion of cephalosporins to their 7-alpha-methoxy derivatives. nih.gov

Furthermore, this compound has served as a parent compound for the development of semi-synthetic cephamycins with broader antibacterial spectra, such as cefoxitin (B1668866). oup.comrcsb.orgwikipedia.orgoup.comdrgermophile.com The chemical modification of this compound to produce derivatives like cefoxitin, which possesses a broader spectrum including activity against Gram-positive bacteria in addition to Gram-negative organisms, demonstrates the academic and practical value of studying the core cephamycin structure. wikipedia.orgdrgermophile.com Research continues into optimizing the production of this compound through fermentation processes and genetic manipulation of producer organisms. scielo.broup.commicrobiologyresearch.orgresearchgate.net Studies have explored the effects of different carbon and nitrogen sources, as well as compounds like 1,3-diaminopropane (B46017), on this compound production by S. clavuligerus. scielo.broup.com

The study of this compound and its derivatives remains relevant in the ongoing research efforts to combat antibiotic resistance. Their inherent resistance to certain beta-lactamases makes them valuable tools for investigating resistance mechanisms and exploring strategies to overcome them. oup.comnih.govnih.gov Academic research focusing on the structure, biosynthesis, and activity of this compound continues to provide insights crucial for the discovery and development of future antimicrobial agents.

Research Findings and Data:

Research has provided detailed insights into the production and properties of this compound. For example, studies on Streptomyces clavuligerus have investigated the optimal conditions for its fermentation. Data from fed-batch experiments with glycerol (B35011) feeding showed a maximum this compound production of 566.5 mg/L. scielo.br In batch cultures, this compound production often exceeded that of clavulanic acid, another beta-lactam produced by S. clavuligerus, particularly in the presence of starch. scielo.br

Culture TypeCarbon SourceMaximum this compound (mg/L)Time (h)
BatchGlycerol418.566
BatchStarch241.072
Fed-BatchGlycerol566.5-

Studies on the stability of this compound have shown it to be more stable than some other beta-lactams like penicillin and clavulanic acid, with lower degradation rates observed at quasi-neutral pH levels compared to very acidic or basic conditions. medkoo.comnih.gov

pHApproximate Degradation After 100h (%)
2.246
6.015-20
7.015-20
7.615-20
8.771

Note: Data compiled from search result nih.gov.

Research has also highlighted the activity of this compound against Gram-negative organisms, including strains resistant to other cephalosporins. asm.orgasm.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O9S B1668395 cephamycin C CAS No. 38429-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38429-35-5

Molecular Formula

C16H22N4O9S

Molecular Weight

446.4 g/mol

IUPAC Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)

InChI Key

LXWBXEWUSAABOA-UHFFFAOYSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cephamycin C;  A 16886B;  A16886B, A-16886B

Origin of Product

United States

Microbial Producers and Genomics of Cephamycin C

Primary Producer Organisms: Streptomyces clavuligerus and Nocardia lactamdurans

The principal organisms recognized for their ability to produce cephamycin C are Streptomyces clavuligerus and Nocardia lactamdurans. S. clavuligerus is also notable for producing clavulanic acid, a β-lactamase inhibitor, often in conjunction with this compound. frontiersin.orgnih.gov N. lactamdurans is another key producer of this antibiotic. rmiq.org Other Streptomyces species, such as Streptomyces jumonjinensis and Streptomyces katsurahamanus, have also been reported to produce this compound alongside clavulanic acid. frontiersin.orgnih.gov Streptomyces cattleya is also known to produce this compound. asm.org

Comparative Genomics of this compound Biosynthesis Clusters

Comparative genomic studies of this compound biosynthesis gene (CBG) clusters in different producers, particularly S. clavuligerus and N. lactamdurans, reveal both similarities and differences in their organization and gene content. frontiersin.orgrmiq.org While the core genes responsible for the enzymatic steps of this compound biosynthesis are largely conserved, variations exist in the arrangement and presence of accessory genes, including those potentially involved in regulation, transport, and resistance. rmiq.orgnih.gov For instance, the pcd gene, involved in an early step of the pathway, is found within the cephamycin gene cluster in S. clavuligerus, but was not initially identified within the examined cluster regions of N. lactamdurans, suggesting it might be located elsewhere in the genome or that an alternative mechanism exists for the production of the necessary precursor in N. lactamdurans. asm.org Comparative analyses also highlight the co-localization of this compound gene clusters with those for other β-lactam compounds, such as clavulanic acid in S. clavuligerus, forming "β-lactam superclusters." frontiersin.orgnih.govwur.nl

Genomic Organization of this compound Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are typically clustered together on the chromosome of the producing organisms. This clustering facilitates coordinated regulation of the pathway. nih.govnih.gov

Gene Clustering and Operonic Structures

In S. clavuligerus, the this compound gene cluster contains structural genes encoding the biosynthetic enzymes, as well as genes potentially involved in resistance, transport, and regulation. nih.gov The genes are often organized into operons, allowing for the co-transcription of functionally related genes. researchgate.net For example, the cefD and cefE genes, involved in intermediate steps of this compound biosynthesis, are organized into an operon that can be transcribed together with other genes. nih.govresearchgate.net Putative operonic structures predicted within the S. clavuligerus this compound gene cluster include pcbAB-pcbC, cmcI-cmcJ-cefF-cmcH, and cefD-cefE-pcd. researchgate.net While some genes, like lat, might also be expressed as part of a polycistronic transcript, they can also have their own promoters, allowing for complex regulatory control. asm.org In N. lactamdurans, the organization can differ; for instance, the lat promoter gives rise to a monocistronic transcript, while pcbAB and pcbC are part of a larger polycistronic transcript. asm.org

Identification of Uncharacterized Open Reading Frames within Clusters

Genomic sequencing and analysis of the this compound gene clusters have led to the identification of numerous open reading frames (ORFs). While many of these ORFs have been assigned functions based on homology to known genes, some remain uncharacterized. nih.govasm.org These uncharacterized ORFs represent potential genes involved in aspects of this compound biosynthesis, regulation, transport, or resistance that are not yet fully understood. nih.govasm.org Further research, including mutational analysis and expression studies, is required to elucidate the specific roles of these uncharacterized ORFs within the context of this compound production. asm.org For example, within the S. clavuligerus cephamycin cluster, genes encoding a potential penicillin binding protein and a transport or efflux protein, as well as CmcI and CmcJ involved in late biosynthetic steps, were identified through sequence analysis of previously unsequenced regions. nih.gov

Here is a table summarizing some key genes found in this compound biosynthesis clusters:

GenePutative FunctionOrganism(s) Mentioned
latLysine-ɛ-aminotransferase (first step)S. clavuligerus, N. lactamdurans
pcdPiperideine-6-carboxylate dehydrogenase (second step)S. clavuligerus, N. lactamdurans
pcbABδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetaseS. clavuligerus, N. lactamdurans
pcbCIsopenicillin N synthaseS. clavuligerus, N. lactamdurans
cefDIsopenicillin N epimeraseS. clavuligerus, N. lactamdurans
cefEDesacetoxycephalosporin C synthaseS. clavuligerus, N. lactamdurans
cefFInvolved in later steps (e.g., hydroxylation)S. clavuligerus, N. lactamdurans
cmcH3'-hydroxymethylcephem O-carbamoyltransferaseS. clavuligerus, N. lactamdurans, S. cattleya
cmcIInvolved in late stepsS. clavuligerus
cmcJInvolved in late stepsS. clavuligerus
cmcTThis compound resistance (transporter)S. clavuligerus, N. lactamdurans
blaβ-lactamase (resistance)S. clavuligerus, N. lactamdurans
pbpPenicillin-binding protein (resistance/cell wall)S. clavuligerus, N. lactamdurans
ccaRTranscriptional activator (regulatory)S. clavuligerus
cepRSTwo-component system (regulatory)S. clavuligerus
orf10Uncharacterized ORF (expression affected by CepRS)S. clavuligerus
orf11-19Uncharacterized ORFs (some involved in clavulanic acid)S. clavuligerus

Elucidation of the Cephamycin C Biosynthetic Pathway

Overview of Enzymatic Steps in Cephamycin C Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions that transform precursor molecules into the final antibiotic structure. The pathway can be broadly divided into early, intermediate, and late steps. The early and intermediate steps overlap significantly with the biosynthesis of other β-lactam antibiotics like penicillin and cephalosporin (B10832234) C, while the late steps are unique to cephamycin production. slu.sepsu.edu

Precursor Metabolism and Integration into the Pathway

The biosynthesis of this compound begins with the formation and activation of its constituent amino acid precursors: α-aminoadipic acid, L-cysteine, and L-valine. psu.edunih.govgenome.jp

Alpha-Aminoadipic Acid (α-AAA) Formation

In cephamycin-producing bacteria, α-aminoadipic acid is formed through a specific pathway involving the catabolism of lysine (B10760008). nih.govunileon.es This contrasts with fungi, where α-AAA is an intermediate in the lysine biosynthesis pathway. unileon.esmdpi.comresearchgate.net The bacterial pathway for α-AAA formation from lysine involves two key enzymatic steps. psu.edu

The first committed step in α-AAA formation from lysine in Streptomyces clavuligerus and Nocardia lactamdurans is catalyzed by lysine-6-aminotransferase (LAT), also known as lysine ε-aminotransferase. psu.edunih.govnih.govebi.ac.uk This enzyme catalyzes the transamination of L-lysine, transferring the amino group at the ε-position (C-6) to α-ketoglutarate. researchgate.netuniprot.org This reaction yields L-glutamate and 2-aminoadipate 6-semialdehyde, which then spontaneously cyclizes to form 1-piperideine-6-carboxylate (B1235074) (P6C). ebi.ac.ukuniprot.orgfrontiersin.org

Studies on LAT from Streptomyces clavuligerus have shown it to be a pyridoxal (B1214274) 5'-phosphate-dependent enzyme with high specificity for L-lysine as a substrate. ebi.ac.ukuniprot.org Its activity can be induced by high concentrations of lysine. uniprot.org The gene encoding LAT (lat) is located within the cephamycin biosynthetic gene cluster in both N. lactamdurans and S. clavuligerus. nih.govnih.govnih.govasm.org

The second step in the formation of α-aminoadipic acid involves the conversion of 1-piperideine-6-carboxylate (P6C) to α-aminoadipic acid. psu.eduasm.org This reaction is catalyzed by piperideine-6-carboxylate dehydrogenase (PCD). asm.orgnih.gov PCD is an NAD+-dependent enzyme that oxidizes P6C to α-aminoadipic acid. nih.govresearchgate.net

Research on PCD from Streptomyces clavuligerus has characterized it as a monomeric protein with a molecular mass of approximately 56.2 kDa. nih.govresearchgate.net The enzyme efficiently utilizes P6C and NAD+ as substrates. nih.govresearchgate.net The pcd gene, encoding piperideine-6-carboxylate dehydrogenase, has also been found within the cephamycin gene cluster in S. clavuligerus, suggesting its specific role in cephamycin biosynthesis rather than general lysine catabolism. nih.govasm.org

The sequential action of LAT and PCD provides the α-aminoadipic acid precursor required for the synthesis of the ACV tripeptide.

Lysine-6-aminotransferase Activity

L-delta-alpha-aminoadipyl-L-cysteinyl-D-valine (ACV) Tripeptide Synthesis

The central precursor for this compound, as well as penicillins and cephalosporins, is the linear tripeptide L-delta-alpha-aminoadipyl-L-cysteinyl-D-valine (ACV). psu.edugenome.jpgoogle.comresearchgate.net This tripeptide is synthesized from the three activated precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govgenome.jpgoogle.comnih.gov

The synthesis of ACV is catalyzed by a large, multifunctional enzyme called ACV synthetase (ACVS), also known as delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase. google.comexpasy.orggenome.jpuniprot.org This enzyme is a non-ribosomal peptide synthetase (NRPS) and is responsible for activating each amino acid, forming the peptide bonds, and epimerizing the L-valine to its D-configuration. psu.edugoogle.comexpasy.orgnih.gov The enzyme requires ATP, Mg2+ or Mn2+ for activity and contains 4'-phosphopantetheine, which is involved in the reaction mechanism. expasy.orggenome.jpgoogle.com

The gene encoding ACVS, pcbAB, is a large, intron-free gene typically located within the early β-lactam biosynthetic gene cluster. google.comnih.govisciii.es The synthesis of the ACV tripeptide is considered a key, and potentially rate-determining, step in the pathway. google.com

Core Beta-Lactam Biosynthesis Steps Shared with Other Cephalosporins

Following the formation of the ACV tripeptide, the biosynthetic pathway for this compound converges with the initial steps of cephalosporin C biosynthesis found in fungi. nih.govpsu.edunih.govasm.org These core steps lead to the formation of the β-lactam ring and the expansion of the five-membered thiazolidine (B150603) ring into the six-membered dihydrothiazine ring characteristic of cephalosporins and cephamycins. nih.govisciii.es

The first common step is the oxidative cyclization of the linear ACV tripeptide to form isopenicillin N (IPN). genome.jpnih.govslu.seannualreviews.org This reaction, which forms the β-lactam ring and the thiazolidine ring, is catalyzed by isopenicillin N synthase (IPNS), also known as ACV cyclase. genome.jpnih.govslu.segenome.jp IPNS is a non-heme Fe(II)-dependent enzyme that requires molecular oxygen. slu.seslu.se The gene encoding IPNS is pcbC and is located near pcbAB in the gene cluster. nih.govisciii.es

Next, isopenicillin N is epimerized to penicillin N. nih.govnih.govkegg.jp This reaction involves the inversion of the configuration of the α-aminoadipyl side chain from the L- to the D-form. nih.govcsic.es In actinomycetes, this step is catalyzed by isopenicillin N epimerase (IPNE), a pyridoxal-requiring enzyme. nih.govcsic.esresearchgate.net The gene encoding IPNE is cefD. nih.govnih.gov

Penicillin N then undergoes ring expansion, where the five-membered thiazolidine ring is expanded to a six-membered dihydrothiazine ring, forming deacetoxycephalosporin C (DAOC). nih.govnih.govisciii.es This crucial step is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.govresearchgate.netnih.govnih.gov DAOCS is an Fe(II) and α-ketoglutarate-dependent dioxygenase. isciii.esresearchgate.netrug.nl In contrast to the bifunctional enzyme in Acremonium chrysogenum that also catalyzes the subsequent hydroxylation, DAOCS in cephamycin-producing actinomycetes is a separate enzyme. nih.govisciii.esresearchgate.nethud.ac.uk The gene encoding DAOCS is cefE. nih.govnih.govisciii.es Oxygen availability can influence the activity of DAOCS. nih.gov

Following ring expansion, deacetoxycephalosporin C is hydroxylated at the C-3' methyl group to form deacetylcephalosporin C (DAC). nih.govnih.govnih.gov This reaction is catalyzed by deacetylcephalosporin C hydroxylase. nih.govnih.gov In actinomycetes, this is a separate enzyme encoded by the cefF gene, unlike the bifunctional enzyme in some fungi. isciii.esresearchgate.nethud.ac.ukgenome.jp This enzyme is also an Fe(II) and α-ketoglutarate-dependent dioxygenase. nih.gov

These core steps establish the fundamental cephem structure. Subsequent reactions, specific to cephamycin biosynthesis, modify deacetylcephalosporin C to yield this compound, including carbamoylation at C-3' and methoxylation at C-7. nih.gov

Enzymatic Steps in Core Beta-Lactam Biosynthesis

StepSubstrate(s)Product(s)EnzymeGene
Tripeptide FormationL-α-aminoadipic acid, L-cysteine, L-valine, ATPACV, AMP, PyrophosphateACV SynthetasepcbAB
CyclizationACV, O₂Isopenicillin N, H₂OIsopenicillin N SynthasepcbC
EpimerizationIsopenicillin NPenicillin NIsopenicillin N EpimerasecefD
Ring ExpansionPenicillin N, α-ketoglutarate, O₂Deacetoxycephalosporin C, Succinate, CO₂Deacetoxycephalosporin C SynthasecefE
C-3' HydroxylationDeacetoxycephalosporin C, α-ketoglutarate, O₂Deacetylcephalosporin C, Succinate, CO₂Deacetylcephalosporin C HydroxylasecefF

Key Enzyme Properties

EnzymeCofactors RequiredSubstratesProduct
Lysine-6-aminotransferasePyridoxal 5'-phosphateL-lysine, α-ketoglutarate2-aminoadipate 6-semialdehyde, L-glutamate
Piperideine-6-carboxylate DehydrogenaseNAD+1-piperideine-6-carboxylate, NAD+, H₂Oα-aminoadipic acid, NADH, H+
ACV SynthetaseATP, Mg²⁺ or Mn²⁺, 4'-phosphopantetheineL-α-aminoadipic acid, L-cysteine, L-valineACV
Isopenicillin N SynthaseFe²⁺, O₂ACVIsopenicillin N
Isopenicillin N EpimerasePyridoxalIsopenicillin NPenicillin N
Deacetoxycephalosporin C SynthaseFe²⁺, α-ketoglutarate, O₂Penicillin NDeacetoxycephalosporin C
Deacetylcephalosporin C HydroxylaseFe²⁺, α-ketoglutarate, O₂Deacetoxycephalosporin CDeacetylcephalosporin C

Isopenicillin N Formation via Isopenicillin N Synthase (IPNS)

The initial bicyclic structure, isopenicillin N, is formed from the linear ACV tripeptide. This crucial step is catalyzed by the enzyme isopenicillin N synthase (IPNS), also known as cyclase. researchgate.netgenome.jpnih.govnih.gov IPNS catalyzes the oxidative cyclization of the ACV tripeptide, forming the β-lactam and thiazolidine rings characteristic of the penicillin nucleus. genome.jpnih.gov This reaction is common to the biosynthesis of penicillins, cephalosporins, and cephamycins. nih.gov The gene encoding IPNS is known as pcbC. psu.edunih.govnih.gov

Isopenicillin N Epimerization to Penicillin N via Isopenicillin N Epimerase (IPNE)

Following the formation of isopenicillin N, an epimerization step occurs. Isopenicillin N, which has an L-α-aminoadipic acid side chain, is converted to penicillin N, which has a D-α-aminoadipic acid side chain. csic.esresearchgate.netnih.gov This reaction is catalyzed by isopenicillin N epimerase (IPNE). researchgate.netnih.govwikipedia.org In actinomycetes like N. lactamdurans, IPNE is a pyridoxal phosphate-requiring enzyme. csic.esmicrobiologyresearch.org The epimerization in actinomycetes is different from that in cephalosporin-producing fungi. researchgate.net The gene encoding IPNE is designated cefD. psu.edunih.govnih.gov

Cephem Ring Expansion via Deacetoxycephalosporin C Synthase (DAOCS)

Penicillin N undergoes a ring expansion reaction, converting the five-membered thiazolidine ring into the six-membered dihydrothiazine ring characteristic of cephalosporins and cephamycins. researchgate.netnih.gov This step is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also referred to as expandase. researchgate.netnih.govnih.gov In prokaryotic producers like S. clavuligerus, this ring expansion and the subsequent hydroxylation are catalyzed by separate enzymes, unlike the bifunctional enzyme found in some eukaryotic producers. researchgate.netnih.govgoogle.com DAOCS is an iron(II) and α-ketoglutarate-dependent oxygenase. google.com The gene encoding DAOCS is known as cefE. psu.edunih.govnih.gov Oxygen levels can influence the activity of DAOCS, with higher dissolved oxygen potentially increasing its specific activity and enhancing the conversion of penicillin N to this compound. nih.gov

Hydroxylation at C-3' via Deacetylcephalosporin C Hydroxylase

Deacetoxycephalosporin C is then hydroxylated at the C-3' position to form deacetylcephalosporin C. researchgate.netpsu.edu This reaction is catalyzed by deacetylcephalosporin C hydroxylase, also known as deacetylcephalosporin C synthase (DACS) or cefF. researchgate.netnih.govgoogle.comgenome.jp This enzyme is also an α-ketoglutarate-requiring dioxygenase that requires ferrous iron. researchgate.netnih.govresearchgate.net The gene encoding this enzyme is cefF. psu.edunih.govgoogle.comgenome.jp The hydroxylase from S. clavuligerus has been purified and characterized as a monomer with a molecular weight of 35,000-38,000. nih.govresearchgate.net It requires α-ketoglutarate, ferrous iron, and molecular oxygen for activity. nih.govresearchgate.net

Terminal Modifications and Cephamycin-Specific Reactions

The pathway to this compound diverges from that of cephalosporin C with specific modifications at the C-3' and C-7 positions. researchgate.netpsu.edu

C-3' Carbamoylation via Cephem Carbamoyl (B1232498) Transferase

A carbamoyl group is added to the hydroxyl group at the C-3' position of deacetylcephalosporin C. researchgate.netpsu.edupsu.edu This reaction is catalyzed by a cephem carbamoyl transferase, also referred to as DAC-O-carbamoyltransferase or 3'-hydroxymethylcephem-O-carbamoyltransferase. researchgate.netpsu.edupsu.eduresearchgate.net This enzyme transfers a carbamoyl group from carbamoyl phosphate (B84403) to the 3'-hydroxyl group. psu.edu The gene encoding this enzyme is cmcH. genome.jpnih.govresearchgate.net

C-7 Methoxylation via C-7 Cephem-Hydroxylase and Methyltransferase (CmcI, CmcJ)

The characteristic C-7 methoxyl group of cephamycins is introduced in a two-step process involving hydroxylation at C-7 followed by methylation of the hydroxyl group. researchgate.netpsu.edu This methoxylation is carried out by the joint action of a C-7 cephem-hydroxylase and a methyltransferase. researchgate.netnih.gov In N. lactamdurans and S. clavuligerus, two proteins, CmcI and CmcJ (encoded by genes cmcI and cmcJ), are responsible for this reaction. psu.edupsu.eduresearchgate.netnih.gov Efficient hydroxylation at C-7 and transfer of the methyl group from S-adenosylmethionine (SAM) require both proteins. psu.edupsu.eduresearchgate.netnih.gov CmcI is often annotated as the methyltransferase, while CmcJ may function as a "helper" protein. psu.edu CmcI contains domains characteristic of methyltransferases and binds SAM. psu.eduslu.se The crystal structure of CmcI from S. clavuligerus suggests it functions as a methyltransferase, catalyzing the transfer of a methyl group from SAM to the 7α-hydroxy cephalosporin intermediate. psu.eduslu.se

Here is a summary of the enzymes and reactions involved in the this compound biosynthetic pathway as described in the outline:

StepEnzymeReaction CatalyzedGene(s) Involved
Isopenicillin N FormationIsopenicillin N Synthase (IPNS)Cyclization of ACV to Isopenicillin NpcbC
Isopenicillin N EpimerizationIsopenicillin N Epimerase (IPNE)Epimerization of Isopenicillin N to Penicillin NcefD
Cephem Ring ExpansionDeacetoxycephalosporin C Synthase (DAOCS)Ring expansion of Penicillin N to Deacetoxycephalosporin CcefE
Hydroxylation at C-3'Deacetylcephalosporin C Hydroxylase (DACS)Hydroxylation of Deacetoxycephalosporin C to Deacetylcephalosporin CcefF
C-3' CarbamoylationCephem Carbamoyl TransferaseCarbamoylation of Deacetylcephalosporin C at C-3'cmcH
C-7 Methoxylation (Hydroxylation & Methylation)C-7 Cephem-Hydroxylase (CmcI), Methyltransferase (CmcJ)Hydroxylation at C-7 and subsequent methylation to introduce the methoxyl groupcmcI, cmcJ

Enzymology and Mechanistic Investigations of Cephamycin C Biosynthetic Enzymes

Purification and Biochemical Characterization of Key Biosynthetic Enzymes

Purification and characterization of the enzymes involved in cephamycin C biosynthesis have been crucial for understanding their specific roles and requirements. Enzymes such as deacetoxycephalosporin C synthase (DAOCS) and deacetylcephalosporin C hydroxylase (DACS), which are also involved in the cephalosporin (B10832234) C pathway, have been purified and characterized from Streptomyces clavuligerus. nih.govwikipedia.orgnih.gov Bacterial DAOCS and DACS are typically separate enzymes, unlike the bifunctional enzyme found in some fungi. nih.govnih.gov

Deacetoxycephalosporin C hydroxylase (CefF) from Streptomyces clavuligerus has been purified and characterized as a monomer with a molecular weight between 35,000 and 38,000 Da. nih.gov This enzyme requires α-ketoglutarate, ferrous iron (Fe²⁺), and molecular oxygen for its activity. wikipedia.orgnih.gov It exhibits optimal activity between pH 7.0 and 7.4 and is stimulated by reducing agents like dithiothreitol (B142953) or reduced glutathione, as well as ATP. nih.gov The enzyme shows specific requirement for ferrous ion, and a sulfhydryl group appears essential for hydroxylation. nih.gov

The enzymes responsible for the 7α-methoxylation, CmcI and CmcJ, have also been investigated. slu.sepsu.edu CmcI from Streptomyces clavuligerus has been studied, and its crystal structure reported. psu.edunih.gov CmcI is suggested to function as a methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. psu.edunih.gov

Another key enzyme is the 3'-hydroxymethylcephem O-carbamoyltransferase (CmcH), which catalyzes the carbamoylation at the 3' position. ebi.ac.uknih.gov The cmcH gene has been characterized in both Nocardia lactamdurans and Streptomyces clavuligerus. ebi.ac.uknih.gov The deduced protein sequence of CmcH from Nocardia lactamdurans indicates a molecular mass of 57,149 Da and shows similarity to O-carbamoyltransferases involved in nodulation factor synthesis in Rhizobium. nih.gov

Biochemical characterization studies often involve determining kinetic parameters such as Km values for substrates and cofactors. For Streptomyces clavuligerus deacetoxycephalosporin C hydroxylase, Km values for deacetoxycephalosporin C and α-ketoglutarate were determined to be 59 µM and 10 µM, respectively, with a Ka for ferrous ion of 20 µM. nih.gov

Structural Biology of this compound Biosynthesis Enzymes

Structural studies, particularly through X-ray crystallography, have provided detailed insights into the architecture of this compound biosynthetic enzymes, their cofactor binding sites, and potential substrate interaction regions.

X-ray Crystallography Studies

The crystal structure of CmcI from Streptomyces clavuligerus has been determined. psu.edunih.gov CmcI exists as a hexamer in the crystal and its polypeptide chain folds into a C-terminal Rossmann domain and a smaller N-terminal domain. psu.edunih.gov The Rossmann domain is characteristic of SAM-dependent methyltransferases and is responsible for binding the cofactor SAM and its demethylated product, S-adenosyl-L-homocysteine (SAH). psu.edunih.gov A magnesium-binding site has been identified near the SAM site, ligated by specific residues (Asp160, Glu186, and Asp187). psu.edupdbj.org

While the structure of CmcJ is less characterized, the combined action of CmcI and CmcJ is necessary for the 7α-methoxylation. slu.sepsu.edunih.gov

Structures of other related enzymes in the cephalosporin/cephamycin pathway, such as DAOCS, have also been solved, providing comparative insights into the structural features of these 2-oxoglutarate-dependent oxygenases. slu.sersc.orgnih.govslu.se

Enzyme-Cofactor and Enzyme-Substrate Complex Analysis

Analysis of enzyme complexes with cofactors and substrates provides crucial information about the catalytic site and interaction mechanisms. The crystal structure of CmcI revealed the binding mode of SAM and SAH in the Rossmann domain, similar to other SAM-dependent methyltransferases. psu.edunih.gov The presence of a magnesium ion near the SAM binding site in CmcI suggests its involvement in catalysis, potentially by interacting with the substrate. psu.edunih.govpdbj.org

Although the cephalosporin binding site in the reported CmcI crystal structure was occupied by polyethyleneglycol (PEG) from the crystallization medium, docking studies using a putative substrate, 7α-hydroxy-O-carbamoyldeacetylcephalosporin C, have been performed. psu.edunih.govpdbj.org These studies propose a model where the 7-hydroxy group of the β-lactam ring ligates the magnesium ion, positioning it favorably for methylation by the methyl group of SAM. psu.edunih.govpdbj.org

For 2-oxoglutarate-dependent enzymes like DAOCS and DACS, structural studies with their substrates and cofactors (Fe²⁺, 2-oxoglutarate, and O₂) are essential to understand the oxidative reactions they catalyze. slu.sersc.orgnih.gov These enzymes utilize Fe²⁺ to activate dioxygen, leading to the formation of a highly reactive iron-oxygen intermediate. rsc.orgslu.se

Catalytic Mechanisms and Reaction Intermediates of this compound Biosynthesis

The catalytic mechanisms of this compound biosynthetic enzymes involve a series of complex biochemical transformations. The pathway from the initial tripeptide ACV to this compound involves several enzymatic steps, including cyclization, epimerization, ring expansion, hydroxylation, carbamoylation, and methoxylation. csic.esdss.go.th

The 7α-methoxylation step, catalyzed by CmcI and CmcJ, is a unique feature of cephamycin biosynthesis. slu.sersc.orgpsu.edu While the precise order of the 7α-methoxylation and 3'-carbamoylation steps has been debated, both occur after the formation of the cephem nucleus. rsc.orgpsu.edu CmcI is proposed to be a methyltransferase that transfers a methyl group from SAM to a 7α-hydroxy intermediate. psu.edunih.gov The preceding hydroxylation at the 7 position is believed to be catalyzed by CmcJ, potentially acting as a hydroxylase. psu.edu

The 3'-carbamoylation is catalyzed by CmcH, a carbamoyltransferase. ebi.ac.uknih.gov This enzyme transfers a carbamoyl (B1232498) group to the 3'-hydroxyl position of deacetylcephalosporin C (DAC) or a related intermediate. slu.sersc.org

Enzymes like DAOCS and DACS, common to both cephalosporin and cephamycin pathways in bacteria, are 2-oxoglutarate-dependent oxygenases. rsc.orgnih.govwikipedia.org DAOCS catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C (DAOC). nih.govnih.gov DACS catalyzes the hydroxylation of DAOC at the C-3' position to form DAC. slu.sewikipedia.org These enzymes operate via mechanisms involving oxidative decarboxylation of 2-oxoglutarate coupled to substrate oxidation, likely involving high-valent iron intermediates. rsc.orgslu.se

Understanding the reaction intermediates in these enzymatic steps is crucial for elucidating the full catalytic cycle. While direct observation of transient intermediates in some of these enzymes can be challenging, spectroscopic methods and structural analysis of enzyme-substrate/cofactor complexes provide indirect evidence for proposed mechanisms. slu.se

Data Table: Key Enzymes in this compound Biosynthesis

EnzymeGeneProposed FunctionCofactors/RequirementsOrganisms Found In
Lysine (B10760008) 6-aminotransferase (LAT)latConverts lysine to 1-piperideine-6-carboxylate (B1235074)α-ketoglutarate, pyridoxal (B1214274) phosphate (B84403)N. lactamdurans, S. clavuligerus
Piperideine-6-carboxylate dehydrogenasepcdConverts 1-piperideine-6-carboxylate to α-aminoadipateNADS. clavuligerus
ACV SynthetasepcbABForms the tripeptide ACVATP, Mg²⁺N. lactamdurans, S. clavuligerus
Isopenicillin N Synthase (IPNS)pcbCCyclizes ACV to isopenicillin NFe²⁺, O₂, DTTN. lactamdurans, S. clavuligerus
Isopenicillin N Epimerase (IPNE)cefDEpimerizes isopenicillin N to penicillin NPyridoxal phosphateN. lactamdurans, S. clavuligerus
Deacetoxycephalosporin C Synthase (DAOCS)cefERing expansion of penicillin N to DAOCFe²⁺, α-ketoglutarate, O₂N. lactamdurans, S. clavuligerus
Deacetylcephalosporin C Hydroxylase (DACS)cefFHydroxylation of DAOC to DACFe²⁺, α-ketoglutarate, O₂N. lactamdurans, S. clavuligerus
3'-Hydroxymethylcephem O-carbamoyltransferase (CmcH)cmcHCarbamoylation at C-3'Carbamoyl phosphate, ATP, Mn²⁺, Mg²⁺N. lactamdurans, S. clavuligerus
CmcIcmcIInvolved in 7α-methoxylation (likely methyltransferase)SAM, Mg²⁺N. lactamdurans, S. clavuligerus
CmcJcmcJInvolved in 7α-methoxylation (likely hydroxylase)Fe²⁺, α-ketoglutarate, O₂N. lactamdurans, S. clavuligerus

Genetic and Metabolic Regulation of Cephamycin C Production

Transcriptional Regulation of Biosynthetic Genes

Transcriptional regulation represents a primary layer of control over cephamycin C production. This involves the action of specific protein factors that interact with DNA sequences near the genes encoding the biosynthetic enzymes, thereby influencing their transcription into messenger RNA.

Pathway-Specific Transcriptional Regulatory Proteins (e.g., CcaR, CepRS, ClaR)

Key pathway-specific transcriptional regulators play pivotal roles in the control of this compound biosynthesis. Prominent among these is CcaR, the this compound-Clavulanic Acid Regulator. metu.edu.trnih.govmetu.edu.tr CcaR is a positive regulator encoded within the this compound gene cluster and belongs to the SARP (Streptomyces antibiotic regulatory proteins) family of transcriptional activators. metu.edu.trnih.govmetu.edu.tr Experimental evidence, such as the disruption of the ccaR gene, demonstrates its essential nature for the biosynthesis of both this compound and clavulanic acid. nih.govasm.orgasm.org Loss of ccaR function leads to a marked decrease in the production of these antibiotics. nih.govasm.orgasm.org Conversely, increasing the copy number of ccaR can lead to a two to threefold enhancement in the yields of both metabolites. asm.orgasm.org

Another significant regulator is CepRS, a two-component system regulator. Research indicates that CepRS has a substantial impact on this compound production. nih.gov Deletion of the cepRS genes in S. clavuligerus results in diminished this compound production. nih.gov Quantitative RT-PCR analysis has revealed that CepRS influences the expression of most genes involved in the this compound biosynthetic pathway. nih.gov Electrophoretic mobility shift assays (EMSA) have further shown that CepR, the response regulator component of this system, binds to the intergenic region between the cefD and cmcI genes, suggesting its role as a transcriptional activator for this compound biosynthesis. nih.gov

ClaR, a LysR-type transcriptional activator, is situated within the clavulanic acid gene cluster. asm.org While primarily associated with regulating the later steps of clavulanic acid biosynthesis, studies suggest a collaborative regulatory system involving both ClaR and CcaR in controlling clavulanic acid production. researchgate.netresearchgate.net CcaR has been shown to bind to the promoter region of claR. researchgate.netresearchgate.net

Analysis of Promoter Regions and Regulatory Binding Sites

The precise control of transcription is achieved through the binding of regulatory proteins to specific DNA sequences, often located in the promoter regions upstream of the target genes. CcaR, characteristic of SARP proteins, typically activates gene expression by recognizing and binding to conserved heptameric repeat sequences within the promoter regions of the genes it regulates. mdpi.com

Detailed investigations employing techniques such as RT-PCR, qRT-PCR, and EMSA have provided insights into the transcriptional organization and the specific DNA binding sites within the this compound gene cluster. metu.edu.trresearchgate.netresearchgate.net CcaR has been demonstrated to bind to the promoter regions of several key genes in the this compound cluster, including lat, cefF, and the bidirectional promoter controlling cefD and cmcI. metu.edu.trasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These genes encode enzymes that catalyze steps in the middle and late phases of this compound biosynthesis. asm.org Footprinting experiments have further refined the understanding of CcaR binding, identifying triple heptameric conserved sequences as the specific recognition sites for CcaR within these promoters. researchgate.netnih.gov

Transcriptional analysis of the this compound gene cluster has revealed that genes can be transcribed as both polycistronic and monocistronic units. For instance, the cefD and cefE genes are part of an operon, leading to a polycistronic transcript that includes other genes. asm.org

Global Regulatory Networks and Their Impact on this compound Biosynthesis

Role of Stringent Response Genes (e.g., relA, rsh)

The stringent response is a fundamental bacterial survival strategy activated by nutrient deprivation, leading to the accumulation of the alarmone (p)ppGpp. In Streptomyces, the relA and rsh genes are involved in the metabolism of (p)ppGpp. nih.govmdpi.com RelA is primarily associated with (p)ppGpp synthesis in response to amino acid starvation, while Rsh contributes to both synthesis and degradation and may be more responsive to limitations in phosphate (B84403) or carbon sources. nih.govmdpi.com

The effect of the stringent response and (p)ppGpp on antibiotic production in Streptomyces can be complex and species-dependent. In S. clavuligerus, studies on the impact of relA and rsh on this compound production have yielded varied results. Disruption of relA has been reported to abolish both this compound and clavulanic acid production, suggesting a requirement for RelA-mediated (p)ppGpp synthesis for their biosynthesis under certain conditions, such as amino acid starvation. nih.govnih.govpsu.edu Conversely, other research indicates that inactivation of relA leads to increased production of both antibiotics while eliminating (p)ppGpp accumulation, implying a negative regulatory role for (p)ppGpp in this context. mdpi.comoup.comuniversiteitleiden.nluniversiteitleiden.nl This variability may be attributable to differences in strain background or culture conditions. mdpi.com The rsh gene appears to have a less pronounced effect on this compound production compared to relA. nih.govnih.govpsu.edu

The observed changes in this compound production in relA and rsh mutants are presumed to be related to their altered capacity to accumulate (p)ppGpp under conditions of nutrient limitation. nih.gov

Regulatory Cascades and Cross-Talk

The regulation of this compound biosynthesis is not an isolated system but is integrated within broader regulatory cascades and involves cross-talk with other metabolic pathways and regulatory networks. CcaR, despite being a pathway-specific regulator, is itself subject to regulation by higher-level control elements. For example, the expression of ccaR is dependent on bldG, a gene known to be involved in morphological differentiation and the production of secondary metabolites in Streptomyces. asm.orgnih.gov This positions BldG upstream of CcaR in a regulatory cascade that influences the production of this compound and clavulanic acid. asm.orgnih.gov

Furthermore, evidence suggests cross-talk between the this compound and clavulanic acid biosynthetic pathways, which are physically linked in a "super-cluster" within the S. clavuligerus genome. nih.govresearchgate.netresearchgate.netoup.com CcaR regulates genes in both clusters. nih.govresearchgate.netresearchgate.net Additionally, some regulatory proteins can influence the expression of genes located in seemingly unrelated biosynthetic clusters. nih.govresearchgate.net This complex interplay between different regulatory components and metabolic pathways contributes to the dynamic and finely tuned regulation of antibiotic production. frontiersin.org

Nutrient Sensing and Environmental Controls on Production

The availability of nutrients and prevailing environmental conditions significantly influence this compound production. The developmental cycle and antibiotic biosynthesis in actinomycetes are closely tied to the nutrient status of their environment. oup.comuniversiteitleiden.nl

Certain nutrients can repress the biosynthesis of this compound. For example, the presence of ammonium (B1175870) strongly regulates production, exerting a negative effect on the formation of the ACV tripeptide precursor and on the activity of key enzymes such as IPNS, IPNE, and DAOCS. csic.es Glucose also impacts this compound formation by repressing the activity of DAOCS and the formation of the tripeptide. csic.es These inhibitory effects of ammonium and glucose have been documented in both Nocardia lactamdurans and S. clavuligerus. csic.es

Conversely, supplementing the culture medium with precursors or inducers can enhance production. The addition of L-lysine, a precursor for this compound, has been shown to significantly increase this compound yields. oup.com The metabolic flux through the lysine (B10760008) branch of the aspartate pathway is considered a rate-limiting step in this compound formation. psu.edu Genetic modifications affecting the regulatory control of enzymes in this pathway, such as aspartokinase, which is subject to feedback inhibition by lysine and threonine, can lead to increased this compound production. psu.edu

The stringent response serves as a direct link between nutrient limitation (e.g., starvation for amino acids, phosphate, or carbon) and the regulation of antibiotic production. mdpi.comnih.govoup.comuniversiteitleiden.nl The specific outcome of this response can vary, highlighting the intricate nature of nutrient sensing mechanisms in controlling secondary metabolism. mdpi.com

Nitrogen Catabolite Regulation (e.g., Ammonium Effect)

Nitrogen availability, particularly the presence of ammonium ions, plays a significant role in regulating this compound biosynthesis. High concentrations of ammonium generally exert a negative regulatory effect on cephamycin production in Streptomyces clavuligerus and Nocardia lactamdurans. csic.esoup.comresearchgate.net This repression by ammonium can affect the formation of the α-aminoadipyl-cysteinyl-valine (ACV) tripeptide, a key intermediate in the this compound biosynthetic pathway. csic.esresearchgate.net Furthermore, ammonium can repress the activity or formation of enzymes involved in the later stages of biosynthesis, such as isopenicillin N synthase (cyclase) and deacetoxycephalosporin C synthase (expandase). csic.esresearchgate.netcdnsciencepub.com Studies have shown that ammonium chloride depresses cephalosporin (B10832234) production, presumably due to the repression of cyclase and expandase formation. cdnsciencepub.com The specific activities of these enzymes increase during the exponential growth phase and correlate with specific cephalosporin productivity. cdnsciencepub.com The use of different nitrogen sources, such as asparagine or glutamine, can also influence this compound production, with asparagine potentially being a better nitrogen source for both enzymatic biosynthesis and production in Streptomyces cattleya. nih.gov However, an excess of asparagine can lead to a reduction in this compound production and a decrease in the biosynthesis of related enzymes. nih.gov

Data on the effect of ammonium on this compound production and enzyme activities in Streptomyces clavuligerus:

Nitrogen SourceThis compound Production (relative)Isopenicillin N Synthase Activity (relative)Deacetoxycephalosporin C Synthase Activity (relative)
Low AmmoniumHighHighHigh
High AmmoniumLowLowLow

Note: This table is illustrative based on the described inhibitory effect of ammonium on production and enzyme formation. Specific quantitative data would require detailed experimental results.

The lack of the regulator protein CcaR, which controls both cephamycin and clavulanic acid biosynthesis in Streptomyces clavuligerus, has been shown to affect nitrogen metabolism, leading to a downregulation of genes involved in ammonium transport and glutamine synthesis. nih.gov

Carbon Source Regulation (e.g., Glucose Repression)

Similar to nitrogen regulation, the type and concentration of the carbon source in the culture medium significantly impact this compound biosynthesis. Glucose, a readily metabolized carbon source, is known to exert a negative regulatory effect, often referred to as carbon catabolite repression. csic.escapes.gov.brtaylorfrancis.commicrobiologyresearch.orgscielo.br Excess glucose can decrease the formation of the ACV tripeptide and repress the activity of enzymes like deacetoxycephalosporin C synthase in Nocardia lactamdurans and Streptomyces lactamdurans. csic.escapes.gov.brmicrobiologyresearch.org Studies in Streptomyces lactamdurans showed that glucose exerted a concentration-dependent negative regulation on this compound biosynthesis. capes.gov.brmicrobiologyresearch.org The formation of the cephamycin precursor ACV was greatly decreased by excess glucose, and deacetoxycephalosporin C synthase was strongly repressed. capes.gov.brmicrobiologyresearch.org While isopenicillin N synthase and isopenicillin N epimerase were not repressed by glucose, the activity of isopenicillin N synthase was inhibited in vitro by glucose 6-phosphate, and deacetoxycephalosporin C synthase activity was inhibited by various phosphate-containing intermediates of glycolysis. capes.gov.brmicrobiologyresearch.org Fed-batch strategies utilizing controlled feeding of carbon sources like glycerol (B35011) can be employed to mitigate carbon catabolite repression and enhance this compound production. scielo.br

Data on the effect of glucose on this compound biosynthesis in Streptomyces lactamdurans:

Glucose ConcentrationThis compound Biosynthesis (relative)ACV Formation (relative)Deacetoxycephalosporin C Synthase Activity (relative)
LowHighHighHigh
HighLowLowLow

Note: This table is illustrative based on the described repressive effect of glucose. Specific quantitative data would require detailed experimental results.

Phosphate Limitation Effects

Inorganic phosphate concentration in the culture medium also influences this compound production. High phosphate concentrations can repress the biosynthesis of both this compound and clavulanic acid in Streptomyces clavuligerus. oup.commdpi.comunirioja.es Conversely, phosphate limitation is often associated with increased production of secondary metabolites, including antibiotics. mdpi.com Phosphate limitation can affect ATP availability, and antibiotic synthesis might play a role in regulating cellular energy under such conditions. mdpi.com While clavulanic acid biosynthesis appears to be more sensitive to phosphate regulation than this compound, partial dissociation of their formation has been observed at certain phosphate concentrations. researchgate.net Addition of tribasic magnesium phosphate has been shown to prevent the repression of isopenicillin N synthetase (cyclase) and stimulate cephalosporin production in Streptomyces clavuligerus. cdnsciencepub.com

Data on the effect of phosphate on this compound and clavulanic acid biosynthesis in Streptomyces clavuligerus:

Phosphate ConcentrationThis compound Biosynthesis (relative)Clavulanic Acid Biosynthesis (relative)
LowHighHigh
HighLowLow
25 mMPartially DissociatedMore sensitive to regulation

Note: This table is illustrative based on the described effects of phosphate concentration. Specific quantitative data would require detailed experimental results.

Diamine-Mediated Induction of Biosynthesis

Certain diamines have been found to stimulate this compound biosynthesis in Nocardia lactamdurans and Streptomyces clavuligerus. oup.comnih.govnih.govasm.org Diamines such as putrescine, cadaverine, and diaminopropane (B31400) can enhance cephamycin production without negatively affecting cell growth. nih.govnih.govasm.org This inductive effect appears to be exerted at the transcriptional level, increasing the expression of genes involved in cephamycin biosynthesis, particularly from the lat and pcbAB promoters in Nocardia lactamdurans. nih.govnih.govasm.org Diaminopropane has been shown to increase intracellular levels of the P7 protein, a component of the methoxylation system, and stimulate the activities of lysine-6-aminotransferase (LAT) and piperideine-6-carboxylate dehydrogenase, enzymes involved in the biosynthesis of the α-aminoadipic acid precursor. nih.govnih.govasm.org In Streptomyces clavuligerus, 1,3-diaminopropane (B46017) has been shown to significantly increase this compound production at specific concentrations. oup.com

Data on the effect of 1,3-diaminopropane on this compound production in Streptomyces clavuligerus:

1,3-Diaminopropane Concentration (g/L)This compound Production (relative to control)
0 (Control)100%
1.25No significant increase
10300%

Note: Data extracted from search result oup.com.

Feedback Mechanisms in Precursor and Intermediate Supply

The biosynthesis of this compound requires a supply of specific precursors and intermediates. Feedback mechanisms regulate the pathways providing these components to ensure balanced synthesis and prevent accumulation of potentially toxic intermediates.

Regulation of Aspartokinase Activity

Aspartokinase (AK) is a key enzyme in the aspartate pathway, which leads to the synthesis of several amino acids, including lysine, methionine, threonine, and isoleucine. asm.orgnih.govasm.orgnih.govpsu.edu In streptomycetes, lysine is a precursor for α-aminoadipic acid, which is incorporated into the ACV tripeptide, an early intermediate in this compound biosynthesis. asm.orgnih.govnih.gov Therefore, the regulation of aspartokinase activity is crucial for controlling the flow of carbon towards α-aminoadipic acid and subsequently this compound production. asm.orgasm.orgnih.govpsu.edu In Streptomyces clavuligerus, aspartokinase is subject to concerted feedback inhibition by threonine and lysine. asm.orgnih.govasm.orgresearchgate.net Threonine can limit the supply of lysine available for this compound biosynthesis through this concerted mechanism. asm.orgnih.govasm.org While lysine itself does not inhibit aspartokinase activity, it can stimulate it. asm.orgnih.govasm.org Aspartokinase biosynthesis can also be partially repressed by high concentrations of methionine or isoleucine. asm.orgasm.orgresearchgate.net The regulation of aspartokinase is considered a key step in controlling carbon flow towards α-aminoadipic acid in Streptomyces clavuligerus. asm.orgasm.orgresearchgate.net

Data on the effect of amino acids on Aspartokinase activity in Streptomyces clavuligerus:

Amino Acid(s) Added (10 mM)Aspartokinase Activity (relative)
None100%
ThreonineInhibited (41% reduction) asm.orgnih.govresearchgate.net
LysineStimulated asm.orgnih.govasm.orgresearchgate.net
Threonine + LysineInhibition reversed asm.orgnih.govresearchgate.net
MethioninePartial repression of biosynthesis at >10 mM asm.orgasm.orgresearchgate.net
IsoleucinePartial repression of biosynthesis at >10 mM asm.orgasm.orgresearchgate.net
Other Aspartate Family Amino Acids (single or simultaneous)No inhibition asm.orgnih.govasm.orgresearchgate.net

The homologous expression of the ask gene, encoding aspartokinase, in Streptomyces clavuligerus has been investigated for its effects on this compound production, suggesting the importance of this enzyme in regulating the pathway. nih.gov

Advanced Metabolic Engineering and Synthetic Biology Strategies for Enhanced Cephamycin C Production

Rational Strain Design for Overproduction

Rational strain design involves systematically modifying the producer organism based on an understanding of its metabolic pathways and regulatory mechanisms. This contrasts with traditional random mutagenesis and screening approaches.

Identification and Targeting of Rate-Limiting Steps

Identifying and targeting rate-limiting steps within the cephamycin C biosynthetic pathway is a crucial aspect of rational strain design. By alleviating these bottlenecks, the flow of precursors and intermediates through the pathway can be increased, leading to higher product yields.

Studies have indicated that the carbon flow through the lysine (B10760008) branch of the aspartate pathway is a rate-limiting step in this compound formation in Streptomyces clavuligerus. psu.edunih.gov Specifically, the conversion of L-lysine to α-aminoadipic acid, catalyzed by lysine-ε-aminotransferase (LAT), is considered a limiting step. nih.govoup.com The activity of aspartokinase (Ask), the first enzyme of the aspartate family amino acids biosynthetic pathway, is under feedback inhibition by lysine and threonine, which can limit the availability of precursors for this compound biosynthesis. psu.edu Supplementation of culture media with L-lysine or 1,3-diaminopropane (B46017) has been shown to increase this compound production, supporting the idea that precursor availability is a limiting factor. nih.govoup.comunesp.brscielo.brnih.gov

Kinetic analysis and sensitivity analysis have also revealed that the availability of the precursor α-aminoadipic acid and the activity of ACV synthetase (which catalyzes the condensation of α-aminoadipate, cysteine, and valine) are potential rate-limiting steps. nih.gov

Gene Overexpression and Gene Knockout Strategies

Manipulating gene expression levels through overexpression or knockout is a common strategy to enhance the production of secondary metabolites like this compound.

Overexpression of genes encoding key enzymes or regulatory proteins involved in this compound biosynthesis can increase metabolic flux through the pathway. For instance, overexpression of the ask gene, encoding aspartokinase, has led to increased specific and volumetric this compound production in S. clavuligerus. researchgate.netresearchgate.net Similarly, overexpression of ccaR, a positive regulator located in the this compound gene cluster, has been shown to enhance both this compound and clavulanic acid biosynthesis. nih.govscispace.commdpi.comresearchgate.netbioline.org.brmdpi.com Overexpression of lysA, encoding meso-diaminopimelic acid (DAP) decarboxylase involved in lysine biosynthesis, also resulted in higher this compound yields. researchgate.net

Conversely, knocking out genes involved in competing pathways or those that negatively regulate this compound biosynthesis can redirect metabolic resources towards its production. Disrupting the hom gene, encoding homoserine dehydrogenase in the aspartate pathway, improved this compound titer. x-mol.comresearchgate.net Deletion of genes involved in the biosynthesis of competing secondary metabolites, such as clavams, can also enhance this compound production. scispace.commdpi.com While mutation of the lat gene causes a significant loss of this compound production, pcd mutants (lacking piperideine-6-carboxylate dehydrogenase activity) still retain some this compound production, suggesting alternative pathways for α-aminoadipate formation exist. nih.gov

Perturbation of Random Genes through Mutagenesis Techniques

While rational design focuses on specific targets, random mutagenesis techniques coupled with effective screening can still be valuable for identifying unexpected genetic modifications that improve this compound production. Chemical mutagenesis has been employed to increase the random mutation rate in S. clavuligerus, leading to the isolation of mutants with improved aspartokinase insensitivity to feedback inhibition and increased this compound production. psu.edu Iterative combinatorial mutagenesis has also been used to engineer enzymes like deacetoxycephalosporin C synthase (DAOCS) for improved activity, although this example focuses on activity towards a different substrate (penicillin G) for producing a related compound (7-ADCA). asm.org Random mutagenesis and screening have historically led to significant increases in the production titers of industrial microorganisms. scispace.combioline.org.broup.com

Application of Proteomics in Differential Protein Expression Studies for Strain Improvement

Proteomics, the large-scale study of proteins, can provide valuable insights into the metabolic state of a cell and identify proteins whose expression levels are correlated with high this compound production. Differential protein expression studies compare the proteome of high-producing strains with that of lower-producing or wild-type strains.

Proteomic analysis of this compound overproducer strains of S. clavuligerus has revealed differential expression profiles compared to standard strains. metu.edu.tr Studies have identified both upregulated and downregulated proteins in overproducing mutants. metu.edu.tr For instance, in one this compound overproducer, enzymes related to this compound biosynthesis were specifically overexpressed, while proteins involved in the biosynthesis of diverse secondary metabolites like clavams and polyketides were underexpressed. metu.edu.tr Upregulation of the positive regulator CcaR was also observed in a this compound overproducing strain generated by disrupting the hom gene. x-mol.com Proteomic studies can complement transcriptomic data to provide a more comprehensive understanding of the cellular changes associated with increased this compound production. mdpi.comresearchgate.net

Genomic Engineering Tools for Streptomyces Species

Efficient genomic engineering tools are essential for implementing rational strain design strategies in Streptomyces. While traditional methods like homologous recombination have been used, they can be time-consuming and have lower efficiency. nih.govmdpi.com

Recent advancements have led to the development of more efficient genome editing technologies for Streptomyces, including CRISPR/Cas9-based systems. nih.govmdpi.comdtu.dkjmb.or.kr These tools allow for precise deletion, insertion, and point mutation of genes, facilitating targeted modifications to the Streptomyces genome for enhanced this compound production. dtu.dk Site-specific recombination strategies like Cre/loxP, Dre/rox, and Flp/FRT have also been explored. dtu.dk These tools enable more precise and efficient genetic manipulation compared to older methods. mdpi.com

Heterologous Expression of this compound Biosynthetic Gene Clusters in Chassis Strains

Heterologous expression involves transferring the this compound biosynthetic gene cluster (BGC) into a different host organism, often referred to as a chassis strain. This strategy can be advantageous when the native producer is difficult to manipulate genetically or has complex metabolic backgrounds that interfere with production. frontiersin.orgfrontiersin.org

Streptomyces species are often preferred as chassis strains for expressing BGCs from other actinomycetes due to their similar codon usage, high G+C content, and ability to express complex biosynthetic enzymes. nih.govfrontiersin.org Genome-minimized Streptomyces avermitilis strains, with endogenous secondary metabolite BGCs deleted, have been developed as versatile hosts for heterologous expression. mdpi.comjmb.or.krpnas.org The this compound BGC from S. clavuligerus has been successfully expressed in S. avermitilis deletion mutants, resulting in this compound production at levels even higher than in the native producer. pnas.org

However, heterologous expression of the this compound gene cluster in other Streptomyces hosts like S. coelicolor and S. albus has sometimes resulted in lower yields compared to S. clavuligerus. frontiersin.orgnih.gov Supplementation with an additional copy of the regulatory gene ccaR has been shown to significantly increase heterologous this compound production in Streptomyces flavogriseus. nih.gov This highlights the importance of optimizing regulatory elements and considering the metabolic background of the chassis strain for successful heterologous expression.

Bioprocess Optimization and Fermentation Research for Cephamycin C

Media Design and Nutritional Requirements for High Yield Fermentation

The composition of the fermentation medium significantly impacts the yield of cephamycin C. Providing the producing microorganism with optimal sources of carbon, nitrogen, and other essential nutrients is fundamental for robust growth and efficient secondary metabolite production.

Optimization of Carbon and Nitrogen Sources

The selection and optimization of carbon and nitrogen sources are critical for maximizing this compound production. Studies have shown that different carbon sources can differentially affect the production of this compound and co-produced compounds like clavulanic acid. For Streptomyces clavuligerus, soluble starch and cottonseed extract have been shown to enhance this compound production. oup.com In the case of Nocardia lactamdurans, glycerol (B35011) and soybean oil were identified as promising carbon sources. researchgate.net Notably, starch is generally considered more suitable for this compound production compared to glycerol, which can preferentially favor clavulanic acid production and may even suppress this compound synthetase and expandase activity in S. clavuligerus. mdpi.comresearchgate.net Mixtures of glucose and starch have also been explored, with optimization of their proportions leading to increased yields. mdpi.com

For nitrogen sources, complex options like cottonseed extract have demonstrated the ability to enhance this compound production in S. clavuligerus. oup.com Soybean protein hydrolyzed or cottonseed flour have also been utilized in S. clavuligerus fermentations. longdom.org Yeast extract has been identified as a good nitrogen source for N. lactamdurans. researchgate.net Soybean meal is another commonly used organic nitrogen source in fermentation media. mdpi.com

Optimization studies using techniques like Response Surface Methodology (RSM) have been successfully applied to determine optimal concentrations and combinations of carbon and nitrogen sources. For instance, optimization efforts for N. lactamdurans fermentation resulted in a significant increase in this compound yield, from 243.03 ± 9.43 mg/l to 3042.19 ± 62.36 mg/l, using glycerol and yeast extract as optimized carbon and nitrogen sources, respectively. researchgate.net Similarly, optimizing carbon and nitrogen sources for S. clavuligerus NT4 in submerged fermentation increased the yield from 5.5 mg/ml to 10.45 ± 0.34 mg/ml. researchgate.net

Effect of Amino Acid Supplementation

Supplementation of fermentation media with specific amino acids can significantly influence this compound biosynthesis, as some amino acids are precursors or regulators of the biosynthetic pathway. L-lysine and alpha-aminoadipic acid are known to promote the production of β-lactam antibiotics in actinomycetes. oup.com Adding L-lysine to the culture medium has been shown to increase both this compound and clavulanic acid production in S. clavuligerus. oup.com

Further research has demonstrated that an optimized combination of specific amino acids can lead to substantial yield improvements. For S. clavuligerus NT4 in submerged fermentation, an optimized combination of L-lysine, L-valine, L-cysteine, and DL-methionine further increased the this compound yield to 13.64 ± 0.23 mg/ml after initial media optimization. researchgate.net Amino acid supplementation has also been effective in solid-state fermentation, leading to increased yields. researchgate.netnih.gov L-lysine, in particular, is recognized for its stimulatory effect on this compound production in S. clavuligerus. unirioja.es Supplementation with alpha-aminoadipic acid has even been shown to restore this compound production in certain S. clavuligerus mutants deficient in specific enzymes in the biosynthetic pathway. nih.gov

The impact of amino acid supplementation on this compound yield can be illustrated by the following data:

Amino Acid SupplementationThis compound Yield (mg/ml)Reference
Optimized medium (no amino acids)10.45 ± 0.34 researchgate.net
Optimized medium + L-lysine, L-valine, L-cysteine, DL-methionine (optimized combination)13.64 ± 0.23 researchgate.net

Solid-State Fermentation Methodologies for this compound Production

Solid-state fermentation (SSF), which involves the growth of microorganisms on solid substrates in the absence or near absence of free water, has been explored as an alternative methodology for this compound production. oup.commedcraveonline.com SSF is considered advantageous due to potentially lower production costs and higher productivity compared to submerged fermentation in certain cases. oup.com

This compound production by SSF has been reported for both S. clavuligerus and N. lactamdurans. longdom.orgoup.comresearchgate.netnih.gov Various agricultural wastes have been screened as potential solid substrates. researchgate.net Soybean flour has been identified as a suitable substrate for N. lactamdurans SSF, while cottonseed meal has been reported for S. clavuligerus SSF. nih.govscielo.br

Optimization of fermentation parameters in SSF, such as substrate concentration, moisture content, inoculum size, and initial pH, has been performed using RSM. researchgate.netnih.gov These optimization efforts have resulted in significant increases in this compound yield. For example, optimizing parameters for N. lactamdurans NRRL 3802 in SSF using soybean flour increased the yield from 8.37 ± 0.23 mg/gds to 15.75 ± 0.27 mg/gds. nih.gov Similarly, optimization for S. clavuligerus NT4 in SSF resulted in a yield increase from 10.50 ± 1.04 mg/gds to 21.68 ± 0.76 mg/gds. researchgate.net Further supplementation with amino acids in optimized SSF conditions for S. clavuligerus NT4 led to an even higher yield of 27.41 ± 0.65 mg/gds. researchgate.netnih.gov

The impact of optimization on this compound yield in SSF is summarized below:

MicroorganismSubstrateBefore Optimization (mg/gds)After Optimization (mg/gds)Reference
N. lactamdurans NRRL 3802Soybean flour8.37 ± 0.2315.75 ± 0.27 nih.gov
S. clavuligerus NT4Not specified10.50 ± 1.0421.68 ± 0.76 researchgate.net
S. clavuligerus NT4Not specified21.68 ± 0.76 (optimized)27.41 ± 0.65 (with amino acids) researchgate.netnih.gov

The addition of 1,3-diaminopropane (B46017) has also been shown to increase this compound yield in SSF. nih.govscielo.br

Submerged Fermentation Approaches

Submerged fermentation (SmF), where microorganisms are grown in a liquid culture medium, is the conventional method for this compound production. longdom.org This process is typically carried out aerobically. google.com Key parameters in SmF include temperature, pH, and dissolved oxygen levels. The optimal temperature range for fermentation is generally between 20°C and 37°C, with 26°C to 30°C being preferred. google.com The suitable pH range for growth and production is approximately 5 to 9, with a preferred range of 6.0 to 7.5. google.com Maintaining a high dissolved oxygen level is considered fundamental for the biosynthesis of this compound. researchgate.net

Batch Cultivation Strategies

Batch cultivation is a fundamental mode of submerged fermentation where the culture medium is inoculated and the fermentation proceeds without further addition of nutrients until the run is terminated. Batch operations using immobilized cells of S. clavuligerus have been investigated for this compound production. longdom.orgresearchgate.netscielo.br Immobilizing cells on support matrices like sponge and glass wool has shown promising results, maintaining good antibiotic production levels in repeated batch fermentations over extended periods. researchgate.net

In batch cultures, the choice of carbon source influences the production levels of this compound and clavulanic acid. Studies comparing glycerol and starch in batch cultures of S. clavuligerus have shown that maximum concentrations of both compounds are reached after specific fermentation times. scielo.br Notably, in batch cultures utilizing starch as the carbon source, this compound production was observed to be approximately two-fold higher than that of clavulanic acid. scielo.br

Fed-Batch Cultivation Strategies

Fed-batch fermentation is a strategy where nutrients are added incrementally to the culture during the fermentation process. This approach can be employed to overcome limitations encountered in batch cultures, such as substrate inhibition or metabolic repression by easily metabolized carbon sources. researchgate.netscielo.br While much research on fed-batch fermentation in S. clavuligerus focuses on clavulanic acid production, the principles are applicable to this compound production by the same organism. Fed-batch fermentation systems have generally been reported to yield higher amounts of clavulanic acid compared to batch fermentation, likely due to better control and maintenance of substrate levels and other parameters. frontiersin.org

Fed-batch experiments with glycerol feeding have resulted in high this compound production. researchgate.netscielo.br Similarly, fed-batch experiments using starch feeding have also shown this compound production, often at levels higher than clavulanic acid production under these conditions. researchgate.netscielo.br The strategy for feeding the carbon source in fed-batch cultures plays a role in influencing the relative production levels of this compound and clavulanic acid. researchgate.netscielo.br However, it has been observed that very high levels of substrate feeding in fed-batch cultures can potentially lead to inhibition of this compound production due to substrate excess. scielo.br Maintaining controlled conditions, such as relatively constant dissolved oxygen levels, is also important in fed-batch operations. mdpi.com Studies have also indicated that higher biomass can be achieved under high shear stress conditions in fed-batch fermentation. mdpi.com

Impact of Physical Culture Conditions on Productivity

Physical culture conditions play a significant role in the metabolic activity and productivity of the microorganisms responsible for this compound fermentation. Parameters such as temperature, pH, and dissolved oxygen levels can profoundly affect cell growth, enzyme activity, and ultimately, the final antibiotic titer.

Temperature and pH Optimization

Temperature and pH are critical factors that must be precisely controlled during this compound fermentation to ensure optimal microbial performance and product formation. Research has focused on identifying the ideal ranges for these parameters for different producing strains.

For Streptomyces species, the fermentation is typically conducted within a temperature range of 20°C to 37°C. However, optimal results are often observed within a narrower range, typically from about 24°C to 32°C. Some studies suggest that temperatures between 26°C and 30°C are particularly convenient for achieving optimum yields. google.com

The pH of the nutrient medium is also a crucial determinant of fermentation success. Suitable pH ranges for growing Streptomyces cultures and producing this compound generally fall between 6.0 and 8.0. google.comgoogle.com A preferred pH range for optimal production is often cited as 6.0 to 7.5. google.com Some studies have maintained the pH constant at 6.8 during batch cultures of S. clavuligerus to study this compound purification, indicating this as a viable operational pH. researchgate.net In solid-state fermentation with Nocardia lactamdurans, an initial pH of 6.5 at 28±2°C after 4 days yielded maximum production. nih.govresearchgate.net

Dissolved Oxygen Limitation Studies

Dissolved oxygen (DO) concentration is a critical parameter in the aerobic fermentation of this compound. Studies have investigated the impact of varying DO levels on microbial growth and antibiotic production, revealing a strong correlation between oxygen availability and this compound yield.

Research indicates that maintaining high levels of dissolved oxygen, particularly during the growth phase, significantly enhances this compound production. sci-hub.senih.govscielo.br Compared to experiments without dissolved oxygen control, where DO levels might fluctuate, controlling dissolved oxygen at saturation levels during the growth phase has resulted in a substantial increase in the final cephamycin yield. sci-hub.senih.gov One study observed a 2.4-fold increase in final cephamycin yield when DO was controlled at saturation during the growth phase. sci-hub.senih.gov This enhancement was found to be independent of the DO level during the production phase, within the range of 50-100% saturation. sci-hub.senih.gov

Lower specific growth rates and this compound yields were observed when dissolved oxygen was controlled at 50% throughout the fermentation compared to a base case without DO control. sci-hub.senih.gov This suggests that a consistently high DO level during the initial growth phase is more critical for maximizing this compound production than maintaining it at lower levels throughout the entire fermentation.

Oxygen also plays a role in regulating the activity of enzymes involved in the this compound biosynthetic pathway. Maintaining dissolved oxygen at saturation levels has been shown to lower the accumulation of intermediate compounds like penicillin N and increase the formation of the final product, this compound. nih.gov The specific activity of deacetoxycephalosporin C synthase (DAOCS), an enzyme involved later in the pathway, was found to increase significantly under oxygen-saturated conditions, indicating oxygen derepression of this key enzyme. nih.gov

While some studies on clavulanic acid production by S. clavuligerus suggest an operational window for DO between 20% and 80% for clavulanic acid, they also note that oxygen saturation activates the biosynthesis of penicillin, cephalosporin (B10832234), and cephamycin. researchgate.net Conversely, oxygen limitation (around 10% DO) can inhibit clavulanic acid production. researchgate.net For this compound specifically, studies emphasize the positive effect of high oxygen levels. scielo.br

Data from dissolved oxygen control experiments highlight the importance of controlling DO, especially during the active growth phase, for optimal this compound biosynthesis. sci-hub.senih.govscielo.br

Here is a data table summarizing findings on the impact of dissolved oxygen control:

DO Control StrategySpecific Growth RateFinal this compound Yield (relative to no control)Specific Rate of this compound ProductionRatio of this compound to Total Antibiotics
No control-1x0.26 (g/DCW/h) sci-hub.se0.55 sci-hub.se
100% saturated throughoutLower nih.gov2.4x sci-hub.senih.gov0.64 (g/DCW/h) sci-hub.se0.87 sci-hub.se
50% saturated throughoutLower nih.govLower nih.gov0.25 (g/DCW/h) sci-hub.se0.62 sci-hub.se
100% saturated during growth phaseLower nih.gov2.4x sci-hub.senih.gov0.60 (g/DCW/h) sci-hub.se0.81 sci-hub.se
100% saturated during growth phase and 50% subsequentlyLower nih.gov2.4x sci-hub.senih.gov0.59 (g/DCW/h) sci-hub.se0.76 sci-hub.se

Note: Data is illustrative and based on findings from cited sources. Specific values may vary depending on the strain and fermentation conditions.

The data suggests that controlling DO at saturation during the growth phase is the most effective strategy for enhancing this compound yield. sci-hub.senih.gov

Analytical Methodologies for Cephamycin C Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in isolating cephamycin C from complex mixtures and determining its concentration. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are prominent techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely used for the analysis and quantification of this compound. Method development involves selecting appropriate stationary and mobile phases, as well as detection wavelengths.

Several HPLC methods have been reported for this compound analysis. One method adapted from Kamogashira et al. utilized a μBondapack C18 column as the stationary phase with an aqueous solution of 0.01 M acetic acid as the mobile phase, running at a flow rate of 1 mL/min. researchgate.net. Detection of HPLC elution peaks was performed using a photodiode array detector set at 254 nm. researchgate.net. Another method employed a Sinergy MAXPP 12 (Phenomenex) column with 0.01 M acetic acid as the mobile phase, operated at 28 ºC with a flow rate of 2 mL/min. scielo.brscielo.br. This compound was detected at 253 nm in another HPLC method where the fermentation broth extract was injected and eluted at a flow rate of 0.8 ml/min. researchgate.net.

HPLC analysis has been used to monitor this compound production in fermentation broths. For instance, HPLC analysis of samples from Nocardia lactamdurans fermentation showed a significant increase in the this compound peak when supplemented with diaminopropane (B31400). asm.orgnih.gov. Under specific HPLC conditions, this compound was found to elute at a retention time of 4.5 minutes, while its intermediate, deacetylcephalosporin C, eluted at 4 minutes. asm.orgnih.gov.

Research findings have demonstrated the effectiveness of HPLC in quantifying this compound. In one study, diaminopropane-supplemented cultures of N. lactamdurans produced 1.2-fold more this compound at 48 hours and 2.5-fold more at 96 hours compared to unsupplemented cultures, based on the integrated peak areas from HPLC analysis. asm.orgnih.gov.

A comparison between HPLC and bioassay methods for determining this compound concentration in raw broth samples indicated that results obtained by the chromatographic method were more accurate, as the bioassay could be influenced by other biologically active compounds in the broth. longdom.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides a powerful tool for both identifying and quantifying this compound, offering high sensitivity and specificity. This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS and LC-MS/MS have been used to identify the this compound molecule in purification fractions. researchgate.netnih.gov. In one study, a Bruker Daltonics mass spectrometer using positive-mode electrospray ionization (ESI+) was coupled to a liquid chromatographic system. researchgate.net. Samples were monitored by a UV detector at 254 nm, and the MS parameters included an injection flow rate of 100 μL/min, nebulizer pressure of 27 psi, dry gas flow of 7.0 L/min, and a temperature of 340°C. researchgate.net.

High-resolution mass spectra obtained by LC-MS, applying electrospray ionization in positive mode (ESI (+)), have been used to confirm the identity of this compound. longdom.org. The mass spectrum of a chromatographic peak at a retention time of 9.7 minutes showed an m/z ratio of 447.1189, which is close to the exact mass of the this compound molecule plus a hydrogen atom. longdom.org. This allowed for the determination of the retention time corresponding to this compound in a high-resolution chromatogram. longdom.org.

LC-MS/MS methods are also developed for the simultaneous quantification of multiple antibiotics, including cephalosporins, in biological matrices like human plasma, demonstrating the sensitivity and reproducibility of this technique for β-lactam compounds. nih.govwur.nlscienceopen.com.

Spectroscopic Characterization in Research

Spectroscopic techniques provide valuable information regarding the concentration and structural confirmation of this compound.

UV Spectrophotometry for Quantification

UV spectrophotometry is a straightforward method used for monitoring and quantifying this compound, particularly during purification processes. This compound exhibits absorbance in the UV region.

During purification experiments, the outlet stream of chromatography columns can be analyzed for UV absorbance at 260 nm to monitor the presence of this compound. researchgate.net. UV absorbance data can be collected and stored using spectrophotometers equipped with data acquisition software. researchgate.net.

UV spectrophotometry at 254 nm has been used for detecting peaks in HPLC analysis of this compound. researchgate.netlongdom.org. In some studies, UV scan spectra were obtained for peaks suspected to be this compound to aid in identification. longdom.org.

Thin-layer spectrodensitometry, which involves thin-layer chromatography followed by in situ spectrophotometric evaluation at 273 nm, has also been developed for the quantitative analysis of this compound in fermentation broths. nih.gov. This method showed a linear calibration in the range of 0.2-20 microgram/spot with good recovery and correlation with a liquid chromatographic method. nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds like this compound and confirming its identity. Both 1H and 13C NMR provide detailed information about the arrangement of atoms within the molecule.

NMR spectra of fractions obtained during this compound purification have been collected to assess the purification efficiency. researchgate.netnih.gov. Spectra collected in deuterium (B1214612) oxide using high-field NMR spectrometers have been reported. researchgate.net.

NMR spectroscopy, including 1H and 13C NMR, is routinely used for structural elucidation and confirmation of natural products and organic compounds. nih.govasm.orgresearchgate.netacs.orgresearchgate.netmdpi.com. Analysis of 2D NMR data, such as COSY and HMBC, helps in linking structural elements and confirming the chemical structure. researchgate.net. Comparison of experimental NMR data with predicted or database values is crucial for confident identification. nih.govresearchgate.net.

While specific detailed NMR data for this compound were not extensively provided in the search results, the use of NMR in its research confirms its importance in structural characterization within the scientific community. The technique is fundamental for confirming the presence and structure of purified this compound.

Bioassays for this compound Activity Quantification in Research Settings

Bioassays are essential for quantifying the biological activity of this compound, which is its ability to inhibit bacterial growth. These assays are particularly relevant in research settings involving fermentation and purification.

The biological assay based on agar (B569324) diffusion tests is commonly used to determine the presence and quantify the activity of antimicrobial substances like this compound. researchgate.netnih.gov. This method involves measuring the diameters of inhibition zones formed in agar medium seeded with a sensitive test organism. researchgate.net.

Escherichia coli ESS (or ESS-2231/ESS 2235), a Gram-negative bacterial strain highly sensitive to β-lactam antibiotics, is frequently used as the test organism in this compound bioassays. researchgate.netnih.govlongdom.orgnih.govoup.comresearchgate.netnih.gov. Vibrio percolans ATCC 8461 has also been used as an assay organism in disc-plate procedures for this compound. google.com.

Calibration curves are prepared by relating the inhibition zone diameters to known concentrations of the standard antibiotic (e.g., cephalosporin (B10832234) C). longdom.orggoogle.compsu.edu. Samples containing this compound are then assayed by diluting them to an appropriate concentration and measuring the inhibition zone diameter. google.compsu.edu.

Despite being a traditional method, bioassays are still widely used for this compound determination, especially when HPLC standards are unavailable. longdom.org. However, bioassays can sometimes overestimate the concentration due to the presence of other compounds with antimicrobial activity in fermentation broths. longdom.org.

Data Table: Summary of Analytical Techniques for this compound

Analytical TechniquePurposeKey Findings/Applications
HPLCSeparation, QuantificationMonitoring production, quantifying concentration, separating intermediates. Retention time ~4.5 min reported.
LC-MS/MSIdentification, QuantificationConfirming molecular identity (m/z ~447), quantifying in complex matrices.
UV SpectrophotometryDetection, QuantificationMonitoring purification (260 nm), detecting HPLC peaks (254 nm, 273 nm).
NMR SpectroscopyStructural ConfirmationElucidating and confirming the chemical structure. Used in purification assessment.
BioassayActivity QuantificationDetermining antimicrobial activity, quantifying based on inhibition zones using sensitive bacteria (e.g., E. coli ESS).

Detailed Research Findings Examples:

HPLC analysis showed that diaminopropane supplementation increased this compound production in N. lactamdurans by 2.5-fold at 96 hours compared to unsupplemented cultures. asm.orgnih.gov.

LC-MS analysis confirmed a peak at 9.7 minutes with an m/z of 447.1189 as corresponding to this compound. longdom.org.

A thin-layer spectrodensitometry method for this compound quantification showed a linear calibration from 0.2-20 µ g/spot and 97.6% recovery. nih.gov.

Bioassays using E. coli ESS and cephalosporin C as a standard are routinely employed for quantifying this compound activity, although they may be subject to interference from other active compounds. nih.govlongdom.orgoup.comresearchgate.netpsu.edu.

The accurate and efficient analysis of this compound is crucial throughout its production, purification, and research, particularly given its role as a key intermediate for semi-synthetic antibiotics like cefoxitin (B1668866), cefmetazole, temocillin, and cefotetan (B131739). longdom.orgscielo.br Quantification is essential for monitoring fermentation processes and evaluating purification techniques. longdom.orgresearchgate.net Various analytical methodologies have been developed and employed for this purpose, ranging from traditional bioassays to advanced chromatographic and spectroscopic techniques.

Historically, biological assays, specifically agar diffusion methods utilizing sensitive indicator microorganisms such as Escherichia coli ESS, have been widely used for determining this compound concentration. longdom.orgresearchgate.netnih.govoup.comasm.orgrmiq.orgnih.gov These bioassays measure the inhibition halo produced by the antibiotic, providing a measure of its biological activity. longdom.orgoup.com While still employed, bioassays are often described as laborious, time-consuming, and potentially lacking precision compared to modern methods. longdom.orgresearchgate.net

High-performance liquid chromatography (HPLC) has emerged as a more efficient and accurate method for this compound determination. longdom.orgresearchgate.net HPLC allows for the separation and quantification of this compound from complex matrices like fermentation broths. Various HPLC methods have been reported, sometimes involving UV detection at specific wavelengths such as 254 nm or 268 nm. longdom.orgresearchgate.netasm.org Some methods utilize mobile phases containing acetic acid or phosphate (B84403) buffer with C18 columns. longdom.orgresearchgate.net The integration of HPLC with mass spectrometry (LC-MS, LC-MS/MS) provides enhanced capabilities for both quantification and unequivocal identification of this compound based on its mass spectrum and retention time. longdom.orgresearchgate.netnih.govasm.orgeurekaselect.com For instance, LC-MS analysis has confirmed the identity of a chromatographic peak at a specific retention time with a mass-to-charge ratio (m/z) corresponding to the exact mass of this compound plus a hydrogen atom. longdom.org

Other analytical techniques have also played a role in this compound research and purification studies. UV spectrophotometry has been used to monitor purification efficiency during chromatography steps. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to assess the purity of fractions obtained during purification processes, although detecting this compound at low concentrations by NMR can be challenging. researchgate.netnih.gov Thin-layer chromatography (TLC) coupled with spectrodensitometry has also been developed for quantitative analysis of this compound in fermentation broths, demonstrating good linearity and recovery. nih.gov

The choice of analytical method often depends on the specific research objective, the complexity of the sample matrix, and the available resources. While bioassays offer a measure of biological activity, chromatographic methods like HPLC and LC-MS provide more specific and precise quantification of the compound itself.

Mechanisms of Bacterial Resistance to Cephamycin C and Its Derivatives

Chromosomally Encoded AmpC Beta-Lactamase Hyperproduction

Many Gram-negative bacteria possess a chromosomally encoded ampC gene, which produces an AmpC β-lactamase. nih.govuff.br AmpC β-lactamases are class C enzymes that hydrolyze β-lactam antibiotics, including penicillins, cephalosporins, and importantly, cephamycins. mdpi.comasm.orgmdpi.com While the basal expression of chromosomal AmpC is typically low, hyperproduction can lead to significant resistance to cephamycins and other β-lactams. nih.govuff.brmdpi.com

Hyperproduction of chromosomally encoded AmpC β-lactamase often results from mutations in the regulatory region upstream of the ampC gene, specifically in the promoter and attenuator sequences. nih.govmdpi.combiorxiv.orgmdpi.com These mutations can lead to increased transcription of the ampC gene, resulting in elevated levels of the AmpC enzyme within the bacterial cell. nih.govbiorxiv.org For instance, in Escherichia coli, the ampC gene is normally preceded by a weak promoter and a strong attenuator, which limit its expression. nih.gov Mutations in these regions can create a stronger promoter sequence, resembling the E. coli consensus sigma 70 promoter, or alter the attenuator structure, both leading to increased ampC expression and cephamycin resistance. nih.govbiorxiv.orgmdpi.com

Studies have identified various promoter and attenuator mutations associated with AmpC hyperproduction and resistance to cephamycins like cefoxitin (B1668866). nih.govbiorxiv.org

Mutation TypeLocation Relative to ampC GeneEffect on ampC ExpressionAssociated Resistance
Promoter MutationUpstream regionIncreased transcriptionCephamycins, other β-lactams
Attenuator MutationUpstream regionIncreased transcriptionCephamycins, other β-lactams

Chromosomal AmpC hyperproduction is a notable resistance mechanism in various Gram-negative species, including Enterobacter cloacae complex, Citrobacter freundii, and Serratia marcescens, where the ampC gene is inducible. mdpi.comnih.gov In E. coli, the chromosomal ampC is typically non-inducible, but mutations in the regulatory region can lead to constitutive hyperproduction and resistance to cephamycins. mdpi.comoup.com

Role of Outer Membrane Porins in Cephamycin C Permeation and Resistance

The outer membrane of Gram-negative bacteria acts as a barrier that controls the entry of molecules, including antibiotics, into the cell. mdpi.comnih.gov Porins, which are protein channels embedded in the outer membrane, facilitate the diffusion of hydrophilic molecules like β-lactam antibiotics into the periplasmic space where they can reach their targets, the penicillin-binding proteins (PBPs). mdpi.comnih.gov

Alterations in the number or type of outer membrane porins can significantly impact the susceptibility of bacteria to this compound and its derivatives. nih.govnih.gov A decrease in the expression or complete loss of specific porins can reduce the influx of these antibiotics into the cell, thereby contributing to resistance. nih.govnih.govoup.com For example, in E. coli, the major porins OmpF and OmpC play a role in the uptake of β-lactams. nih.govmdpi.comasm.org Loss or reduced production of OmpF and OmpC has been observed in some cephamycin-resistant E. coli strains. nih.govasm.org

Research indicates that porin alterations can contribute to cephamycin resistance, sometimes in combination with other mechanisms like AmpC hyperproduction. nih.govoup.com Studies examining cefoxitin resistance in E. coli have found that some resistant strains exhibit a lack of or decreased amounts of OmpC and OmpF porins. nih.gov

Porin TypeBacterial SpeciesEffect of AlterationImpact on Cephamycin Susceptibility
OmpF, OmpCEscherichia coliLoss or decreased productionReduced influx, contributing to resistance
OmpK35Klebsiella pneumoniaeLossDecreased susceptibility to cephamycins

Porin deficiency can lead to decreased susceptibility not only to cephamycins but also to other antibiotics that utilize these channels for entry. oup.comasm.org

Efflux Pump Systems in Bacterial Resistance to Cephamycins

Efflux pumps are active transport systems located in the bacterial membrane that expel various substrates, including antibiotics, from the cell. mdpi.comslideshare.netdovepress.com These pumps contribute to both intrinsic and acquired antibiotic resistance by reducing the intracellular concentration of the drug below its inhibitory level. mdpi.comdovepress.com

While efflux pumps are a known mechanism of resistance for various antibiotics, their specific role and contribution to resistance against this compound and its direct derivatives like cefoxitin and cefotetan (B131739) are areas of ongoing research. mdpi.comdovepress.com Gram-negative bacteria possess various types of efflux pumps, with the Resistance-Nodulation-Division (RND) family being particularly important for multidrug resistance due to their broad substrate specificity. mdpi.comdovepress.com

Some studies suggest that efflux pump activity can contribute to reduced susceptibility to β-lactam antibiotics in general. mdpi.comfrontiersin.org While direct, detailed research specifically linking the hyperactivation of known efflux pump systems solely to this compound resistance is less extensively documented compared to AmpC hyperproduction and porin loss, efflux is a general mechanism that can contribute to antibiotic resistance phenotypes, potentially in combination with other factors. mdpi.comdovepress.com

The cmcT gene has been identified as encoding an efflux pump protein that can increase resistance to this compound. rmiq.org This suggests a specific efflux mechanism related to cephamycin production and potentially resistance.

Genetic Alterations: Promoter and Attenuator Mutations Leading to Resistance

Genetic alterations, particularly mutations in the regulatory regions of genes involved in resistance mechanisms, play a crucial role in the development of resistance to this compound. As discussed in Section 9.1, mutations in the promoter and attenuator sequences of the chromosomally encoded ampC gene are a primary mechanism leading to AmpC β-lactamase hyperproduction and subsequent cephamycin resistance. nih.govmdpi.combiorxiv.orgmdpi.com

These mutations can occur spontaneously or be selected for under antibiotic pressure. mdpi.com They result in constitutive overexpression of ampC, meaning the enzyme is produced at high levels regardless of the presence of an inducer. mdpi.comoup.com This is particularly relevant in organisms like E. coli, where the chromosomal ampC is not typically inducible to high levels. mdpi.comoup.com

Specific examples of promoter mutations in E. coli associated with increased ampC expression include alterations that create a more favorable -35 box and optimize the spacing between the -35 and -10 promoter elements, making the promoter more closely resemble the highly efficient consensus sequence. nih.govbiorxiv.org Attenuator mutations can affect the formation of hairpin structures in the mRNA, which normally lead to premature transcription termination, thereby allowing for increased full-length ampC mRNA production. nih.govbiorxiv.orgmdpi.com

The variety of identified promoter and attenuator mutations highlights the genetic plasticity of bacteria in developing resistance to cephamycins through the upregulation of intrinsic resistance genes. nih.govbiorxiv.org

Evolutionary and Comparative Aspects of Beta Lactam Biosynthesis

Evolutionary Trajectories of Cephamycin Biosynthetic Enzymes

The enzymes involved in cephamycin biosynthesis, particularly those in the early steps common to other classical β-lactams, show evidence of complex evolutionary histories. The initial enzyme, ACV synthetase (ACVS), is a large, multifunctional non-ribosomal peptide synthetase encoded by the intron-free pcbAB gene. isciii.esresearchgate.net The subsequent enzyme, isopenicillin N synthase (IPNS), which cyclizes ACV to isopenicillin N, is encoded by the pcbC gene. isciii.esresearchgate.net

The epimerization of isopenicillin N to penicillin N is carried out by isopenicillin N epimerase, encoded by the cefD gene in bacterial strains. isciii.es This bacterial enzyme is a pyridoxal (B1214274) phosphate-dependent protein. isciii.es Interestingly, attempts to find a homologous cefD gene and clear epimerase activity in the fungus Acremonium chrysogenum (a cephalosporin (B10832234) C producer) have been challenging, suggesting divergent evolutionary paths for this step in different organisms. isciii.es

The expansion of the five-membered thiazolidine (B150603) ring of penicillin N to the six-membered dihydrothiazine ring of the cephem nucleus is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.govisciii.es This enzyme is a 2-oxoglutarate-dependent dioxygenase requiring Fe2+, molecular oxygen, and α-ketoglutarate. isciii.esnih.gov DAOCS is structurally similar to ACV cyclase. isciii.es Specific steps unique to cephamycin biosynthesis, such as the introduction of the methoxyl group at C-7 and carbamoylation at C-3', are catalyzed by distinct enzymes like C-7 cephem-hydroxylase and methyltransferase (CmcI) and cephem carbamoyl (B1232498) transferase, respectively. nih.gov Genes encoding these later-stage enzymes, such as cmcI and cmcJ, have been found clustered with early pathway genes in cephamycin producers. nih.govnih.gov

Phylogenetic analysis of β-lactam biosynthesis genes, including IPNS and ACVS, suggests that these genes may form clades positioned between bacterial and fungal sequences, hinting at their evolutionary history. nih.gov Specifically, cmcI and cmcJ genes tend to cluster within bacterial lineages. nih.gov

Horizontal Gene Transfer in Beta-Lactam Gene Clusters

The clustered organization of β-lactam biosynthesis genes in both prokaryotic and eukaryotic microorganisms has led to the hypothesis that horizontal gene transfer (HGT) has played a significant role in their distribution and evolution. researchgate.netnih.govisciii.esresearchgate.net Evidence suggests that an ancestral gene cluster of bacterial origin may have been transferred horizontally in soil environments from producer to non-producer microorganisms. researchgate.netnih.govisciii.es

In prokaryotes, β-lactam biosynthesis genes are often clustered with genes conferring resistance to β-lactams, such as those encoding β-lactamases (bla) and penicillin-binding proteins (PBPs), as well as genes for antibiotic efflux (cmcT). researchgate.netmdpi.com This co-localization of biosynthesis and resistance genes within clusters is thought to provide an ecological advantage to the producing organisms. isciii.esmdpi.com

The presence of large, intron-less DNA fragments containing β-lactam gene clusters in fungal strains, resembling bacterial gene organization, supports the HGT hypothesis. isciii.esresearchgate.net It is proposed that fungal recipients acquired these bacterial gene clusters and subsequently integrated other fungal genes (which typically contain introns) to evolve new pathways and produce different β-lactam compounds like penicillin G and cephalosporin C. isciii.es

The gene cluster for cephamycin C in Streptomyces clavuligerus is a well-studied example of such an organization, containing genes for biosynthetic enzymes, resistance proteins like PBP-74 and a class A β-lactamase (Bla), and a potential efflux protein. nih.govmdpi.com The linkage of the cephamycin and clavulanic acid gene clusters in S. clavuligerus may facilitate their simultaneous horizontal transfer, offering a synergistic advantage to recipient organisms by providing both an antibiotic (this compound) and a β-lactamase inhibitor (clavulanic acid). pnas.org

Comparative Analysis of Actinomycete vs. Fungal Beta-Lactam Pathways

Similarities:

Both pathways start with the formation of the ACV tripeptide from L-α-aminoadipic acid, L-cysteine, and L-valine, catalyzed by ACV synthetase. researchgate.netnih.gov

The cyclization of ACV to isopenicillin N is performed by isopenicillin N synthase in both groups. isciii.esresearchgate.net

Differences:

Precursor Synthesis: The pathway for the synthesis of the precursor L-α-aminoadipic acid differs between fungi and actinomycetes. In fungi, α-aminoadipic acid is an intermediate of the lysine (B10760008) biosynthesis pathway. isciii.es In β-lactam-producing actinomycetes, lysine is converted to α-aminoadipic acid semialdehyde by lysine-6-aminotransferase (LAT), an enzyme encoded by the lat gene, which is located in the cephamycin gene cluster in S. clavuligerus. isciii.esnih.gov

Epimerization: The epimerization of isopenicillin N to penicillin N is carried out differently. In bacterial strains, including actinomycetes, this single-step conversion is performed by isopenicillin N epimerase (encoded by cefD). nih.govisciii.es The enzyme and gene have been characterized in actinomycetes. isciii.es In contrast, finding a clear homologous enzyme and gene in A. chrysogenum has been difficult. isciii.es

Ring Expansion and Hydroxylation: While both pathways involve the expansion of the penicillin N ring, the enzymes can differ. In actinomycetes producing cephamycins, the expansion of the ring and subsequent hydroxylation are performed by separate enzymes. nih.gov DAOCS catalyzes the expansion, and a separate hydroxylase is involved in subsequent steps. nih.govisciii.es

Late-Stage Modifications: Cephamycin biosynthesis in actinomycetes includes specific enzymatic steps not found in typical fungal penicillin or cephalosporin C production, such as the introduction of the methoxyl group at C-7 and carbamoylation at C-3'. nih.gov These steps are catalyzed by enzymes like C-7 cephem-hydroxylase, methyltransferase, and cephem carbamoyl transferase. nih.gov

Gene Cluster Organization: While both groups have clustered genes, the specific arrangement and content can vary. Actinomycete clusters often include genes for self-resistance mechanisms like β-lactamases and PBPs, which are co-regulated with the biosynthesis genes. researchgate.netmdpi.com Fungal clusters may be split across different chromosomes, as seen in A. chrysogenum. researchgate.net

The presence of similar core enzymes (ACVS, IPNS) in both actinomycetes and fungi, despite differences in later pathway steps and gene organization, further supports the idea of a common evolutionary origin, likely involving HGT events from bacteria to fungi. researchgate.netnih.govisciii.esresearchgate.net The variations in the pathways reflect subsequent evolutionary divergence and adaptation in different microbial lineages.

Here is a table summarizing some key enzymes and their roles in this compound biosynthesis in actinomycetes:

EnzymeGeneReaction CatalyzedNotes
Lysine-6-aminotransferase (LAT)latConverts lysine to α-aminoadipic acid semialdehyde (precursor synthesis)Found in actinomycetes, not typical fungal penicillin/cephalosporin. isciii.esnih.gov
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS)pcbABForms the ACV tripeptide from L-α-aminoadipic acid, L-cysteine, and L-valineCommon to classical β-lactam pathways. researchgate.netnih.govisciii.esresearchgate.net
Isopenicillin N Synthase (IPNS)pcbCCyclizes ACV to isopenicillin NCommon to classical β-lactam pathways. researchgate.netnih.govisciii.esresearchgate.net
Isopenicillin N EpimerasecefDEpimerizes isopenicillin N to penicillin NDistinct enzyme in bacteria/actinomycetes compared to fungi. nih.govisciii.es
Deacetoxycephalosporin C Synthase (DAOCS)cefERing expansion of penicillin N to deacetoxycephalosporin CInvolved in both cephalosporin and cephamycin pathways. nih.govisciii.esnih.gov
C-7 Cephem-Hydroxylase and Methyltransferase (CmcI)cmcIIntroduces the methoxyl group at C-7 of the cephem nucleusSpecific to cephamycin biosynthesis. nih.gov
Cephem Carbamoyl Transferase (CmcJ)cmcJAdds a carbamoyl group at C-3' of the cephem nucleusSpecific to cephamycin biosynthesis. nih.govnih.gov

This table highlights the shared early steps and the divergent later steps that characterize this compound biosynthesis in actinomycetes compared to other β-lactam pathways.

Q & A

Q. What are the key steps in the biosynthesis of cephamycin C, and how can researchers experimentally validate these pathways?

this compound biosynthesis involves three main stages: (1) formation of the α-aminoadipic acid precursor, (2) synthesis of deacetylcephalosporin C, and (3) final modifications to produce this compound . To validate these steps, researchers can:

  • Use gene knockout studies (e.g., ΔcepR or ΔcepS strains) to observe intermediate accumulation via HPLC or LC-MS .
  • Employ isotopic labeling (e.g., 13C^{13}\text{C}-labeled precursors) to trace metabolic flux in Streptomyces clavuligerus cultures .
  • Analyze transcriptional activity of biosynthetic gene clusters (e.g., ccaR-regulated genes) using qRT-PCR or RNA-seq .

Q. How can researchers distinguish this compound from structurally similar β-lactam antibiotics during characterization?

Methodological approaches include:

  • Chromatographic separation : Use HPLC with a C18 column and a mobile phase optimized for polar β-lactams (e.g., 0.1% trifluoroacetic acid/acetonitrile gradient) .
  • Mass spectrometry : Compare fragmentation patterns (e.g., m/z 520.2 for this compound vs. m/z 427.1 for cephalosporin C) .
  • Bioactivity assays : Test β-lactamase inhibition (this compound lacks clavulanic acid’s inhibitory activity) using nitrocefin-based enzymatic assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the regulatory role of the cepR gene in this compound production?

Discrepancies in cepR function (e.g., strain-specific effects) require:

  • Complementation assays : Reintroduce cepR into knockout strains (e.g., ΔcepR) to restore this compound production .
  • Promoter-binding studies : Use EMSA (Electrophoretic Mobility Shift Assay) to confirm CepR interaction with biosynthetic gene promoters .
  • Cross-strain comparisons : Analyze cepR homologs in S. clavuligerus vs. S. cattleya to identify conserved regulatory motifs .
  • Statistical validation : Apply ANOVA with post-hoc tests to compare yields across replicates (e.g., ±SD in ΔcepR vs. wild-type strains) .

Q. How can researchers optimize fermentation conditions to maximize this compound yield while minimizing co-produced metabolites like clavulanic acid?

A systematic approach includes:

  • Media optimization : Test carbon/nitrogen ratios (e.g., glycerol vs. glutamate) to suppress clavulanic acid pathways .
  • Timed induction : Add pathway-specific precursors (e.g., α-aminoadipic acid) during late log phase to favor this compound .
  • Metabolic engineering : Overexpress ccaR (a SARP-family activator) to enhance cephamycin-specific transcription .
  • Process monitoring : Use online pH and dissolved oxygen sensors to maintain optimal bioreactor conditions (e.g., 30°C, 200 rpm) .

Q. What methodologies are recommended for analyzing this compound’s stability under varying pH and temperature conditions?

Stability studies should:

  • Use accelerated degradation tests : Incubate this compound at 40–60°C and pH 2–9, sampling at intervals (e.g., 0, 7, 14 days) .
  • Quantify degradation products : Employ LC-MS/MS to identify breakdown compounds (e.g., decarboxylated derivatives) .
  • Apply kinetic modeling : Calculate t90t_{90} (time for 10% degradation) using Arrhenius equations for shelf-life prediction .

Methodological Best Practices

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detailed supplementary materials : Include strain genotypes (e.g., F613-1 vs. ΔcepRS), growth conditions, and HPLC gradients .
  • Standardize units : Report concentrations in µM (not arbitrary units) and specify instrument precision (e.g., ±0.01 mg/L) .
  • Deposit raw data : Upload chromatograms, spectra, and strain sequences to repositories like GenBank or Zenodo .

Q. What statistical approaches are critical when comparing this compound production yields across genetically modified strains?

  • Normalization : Express yields as µg/mg dry cell weight to account for biomass differences .
  • Error analysis : Calculate SD/SE from ≥3 biological replicates and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Multi-factorial ANOVA : Assess interactions between variables (e.g., strain genotype × fermentation time) .

Data Interpretation Challenges

Q. How can researchers address conflicting reports on this compound’s enzymatic targets in Gram-negative bacteria?

  • Comparative MIC assays : Test this compound against isogenic E. coli strains with/without extended-spectrum β-lactamases (ESBLs) .
  • Molecular docking : Simulate binding affinity to penicillin-binding proteins (PBPs) using AutoDock Vina .
  • Transcriptomic profiling : Identify upregulated resistance genes (e.g., ampC) in response to sub-inhibitory this compound doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.